- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,

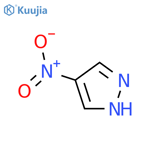

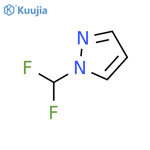

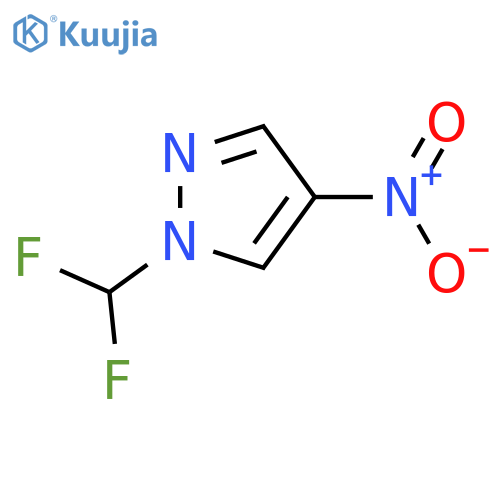

Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)

956477-64-8 structure

Produktname:1-(difluoromethyl)-4-nitro-pyrazole

CAS-Nr.:956477-64-8

MF:C4H3F2N3O2

MW:163.082327127457

MDL:MFCD04967412

CID:2950388

PubChem ID:7017245

1-(difluoromethyl)-4-nitro-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-difluoroMenthyl-4-nitropyrazole

- 1-(difluoromethyl)-4-nitro-1H-pyrazole

- 1-(difluoromethyl)-4-nitropyrazole

- N-difluoromethyl-4-nitropyrazole

- 1-Difluoromethyl-4-nitro-1H-pyrazole

- VCURCUIEDUUUEA-UHFFFAOYSA-N

- STK313239

- SBB021414

- SB21957

- NE34664

- SY021392

- AK189012

- ST45092450

- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)

- 1-(difluoromethyl)-4-nitro-pyrazole

- DS-9953

- AKOS015922257

- 956477-64-8

- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-

- P10301

- AKOS000306192

- Z851015902

- SCHEMBL3264887

- MFCD04967412

- EN300-56165

- DB-121110

- CS-0085393

-

- MDL: MFCD04967412

- Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H

- InChI-Schlüssel: VCURCUIEDUUUEA-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1=CN(C(F)F)N=C1)=O

Berechnete Eigenschaften

- Genaue Masse: 163.01933267g/mol

- Monoisotopenmasse: 163.01933267g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 160

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 63.6

- XLogP3: 0.9

Experimentelle Eigenschaften

- Dichte: 1.71±0.1 g/cm3 (20 ºC 760 Torr),

- Siedepunkt: 216.1±40.0°C at 760 mmHg

- Flammpunkt: 84.5±27.3 ºC,

- Löslichkeit: Leicht löslich (5,1 g/l) (25°C),

1-(difluoromethyl)-4-nitro-pyrazole Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Sealed in dry,2-8°C

1-(difluoromethyl)-4-nitro-pyrazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1156033-5g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 98% | 5g |

¥444.00 | 2024-04-24 | |

| Chemenu | CM120441-5g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | 95%+ | 5g |

$*** | 2023-03-29 | |

| Enamine | EN300-56165-10.0g |

1-(difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 95.0% | 10.0g |

$98.0 | 2025-03-15 | |

| abcr | AB458035-5g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |

956477-64-8 | 5g |

€131.10 | 2025-03-19 | ||

| abcr | AB458035-1 g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 1g |

€193.20 | 2022-03-01 | ||

| abcr | AB458035-5 g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole; . |

956477-64-8 | 5g |

€211.50 | 2023-04-22 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11560-10g |

1-(Difluoromethyl)-4-nitro-1H-pyrazole |

956477-64-8 | 10g |

¥5349.0 | 2021-09-08 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-10g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | ≥97% | 10g |

¥738.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-25g |

1-(Difluoromethyl)-4-nitropyrazole |

956477-64-8 | ≥97% | 25g |

¥1845.00 | 2024-07-09 | |

| Fluorochem | 025966-1g |

1-Difluoromethyl-4-nitro-1H-pyrazole |

956477-64-8 | 95% | 1g |

£114.00 | 2022-03-01 |

1-(difluoromethyl)-4-nitro-pyrazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 h, 120 °C

1.2 20 h, 120 °C

Referenz

- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt

1.3 Reagents: Water ; rt

1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt

1.3 Reagents: Water ; rt

Referenz

- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C

Referenz

- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C

Referenz

- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referenz

- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referenz

- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referenz

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

1.2 20 min, 120 °C; 10 min, 120 °C

Referenz

- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C

1.2 120 °C; 10 min, 120 °C

1.2 120 °C; 10 min, 120 °C

Referenz

- Preparation of FXIa inhibitor and application thereof, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C

1.2 10 min, 120 °C

1.2 10 min, 120 °C

Referenz

- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt

Referenz

- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition, Tetrahedron Letters, 2018, 59(28), 2752-2754

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled

Referenz

- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles, Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C

Referenz

- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,

1-(difluoromethyl)-4-nitro-pyrazole Raw materials

- Sodium chlorodifluoroacetate

- 4-Nitropyrazole

- Bromodifluoromethane

- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane

- 1-(Difluoromethyl)-1H-pyrazole

1-(difluoromethyl)-4-nitro-pyrazole Preparation Products

1-(difluoromethyl)-4-nitro-pyrazole Verwandte Literatur

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische 1,3-dipolare Verbindungen Allyl-artige 1,3-dipolare organische Verbindungen C-Nitroverbindungen

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische 1,3-dipolare Verbindungen Allyl-artige 1,3-dipolare organische Verbindungen Organische Nitroverbindungen C-Nitroverbindungen

956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole) Verwandte Produkte

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1448053-48-2(1-(3,4-dimethoxyphenyl)methyl-3-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}urea)

- 1240580-34-0(5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine)

- 1797838-26-6(2-({1-[3-(4-chloro-3-fluorophenyl)propanoyl]piperidin-4-yl}sulfonyl)-N-methylacetamide)

- 942006-01-1(1-{(4-fluorophenyl)carbamoylmethyl}-N-(4-fluorophenyl)methylpiperidine-4-carboxamide)

- 2757927-42-5(6-Methylpyrazine-2-sulfonamide)

- 479503-70-3([(4-Sulfamoylphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)

- 1368921-43-0(4-methyl-2-(propan-2-yl)-1,3-oxazol-5-ylmethanamine)

- 1805424-51-4(4-Cyano-3-(difluoromethyl)-5-methoxypyridine-2-carboxaldehyde)

- 2361608-96-8(rac-[(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl]methanamine)

Empfohlene Lieferanten

atkchemica

(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole

Reinheit:99%/99%

Menge:25g/100g

Preis ($):244.0/806.0